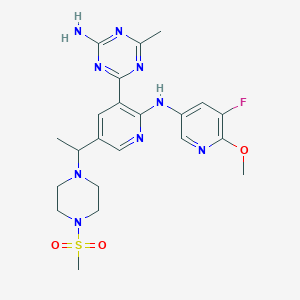






|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[C:16]([C:17]3[N:22]=[C:21]([CH3:23])[N:20]=[C:19]([N:24](CC4C=CC(OC)=CC=4)CC4C=CC(OC)=CC=4)[N:18]=3)=[CH:15][C:14]([CH:43]([N:45]3[CH2:50][CH2:49][N:48]([S:51]([CH3:54])(=[O:53])=[O:52])[CH2:47][CH2:46]3)[CH3:44])=[CH:13][N:12]=2)[CH:5]=[N:6][C:7]=1[O:8][CH3:9]>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[C:16]([C:17]3[N:22]=[C:21]([CH3:23])[N:20]=[C:19]([NH2:24])[N:18]=3)=[CH:15][C:14]([CH:43]([N:45]3[CH2:46][CH2:47][N:48]([S:51]([CH3:54])(=[O:53])=[O:52])[CH2:49][CH2:50]3)[CH3:44])=[CH:13][N:12]=2)[CH:5]=[N:6][C:7]=1[O:8][CH3:9]
|


|
Name
|
4-(2-(5-Fluoro-6-methoxypyridin-3-ylamino)-5-(1-(4-(methylsulfonyl)piperazin-1-yl)ethyl)pyridin-3-yl)-N,N-bis(4-methoxybenzyl)-6-methyl-1,3,5-triazin-2-amine
|
|
Quantity
|
456.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=NC1OC)NC1=NC=C(C=C1C1=NC(=NC(=N1)C)N(CC1=CC=C(C=C1)OC)CC1=CC=C(C=C1)OC)C(C)N1CCN(CC1)S(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
76 (± 1) °C
|
|
Type
|
CUSTOM
|
|
Details
|
(75-77° C.) and stirred for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction flask was fitted with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
put in a preheated oil bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
The reaction was diluted with DCM (40 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with saturated sodium bicarbonate and 5N NaOH
|
|
Type
|
TEMPERATURE
|
|
Details
|
to raise the pH of the aqueous phase to about 8
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with DCM and 10:1 DCM/MeOH
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
treated with MeOH
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with MeOH
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified on a silica gel column
|
|
Type
|
CUSTOM
|
|
Details
|
The fractions with product were collected
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
treated with MeOH
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with MeOH
|
|
Type
|
CUSTOM
|
|
Details
|
collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=NC1OC)NC1=NC=C(C=C1C1=NC(=NC(=N1)C)N)C(C)N1CCN(CC1)S(=O)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 194.7 mg | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |